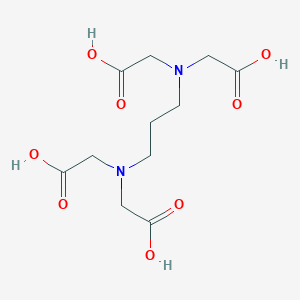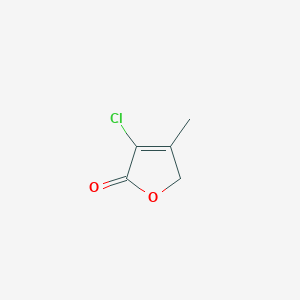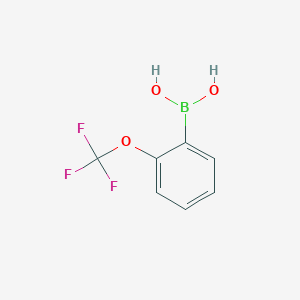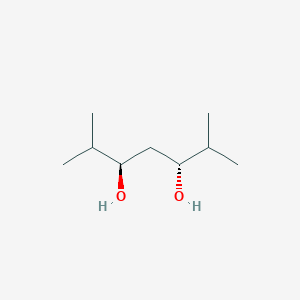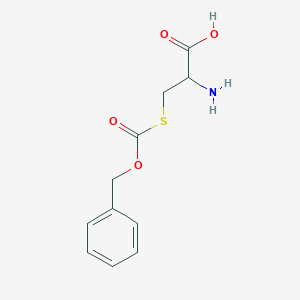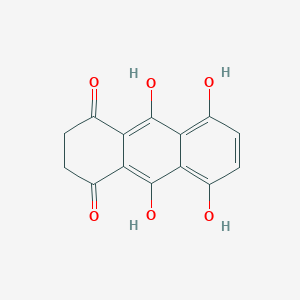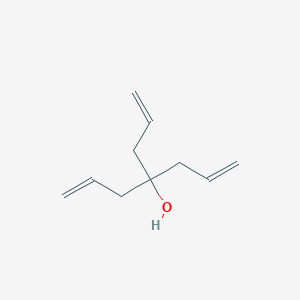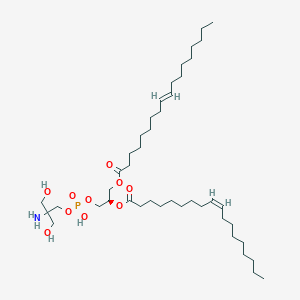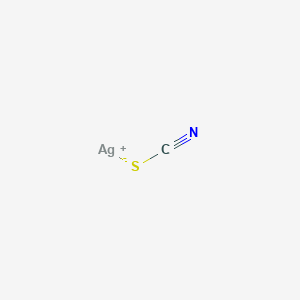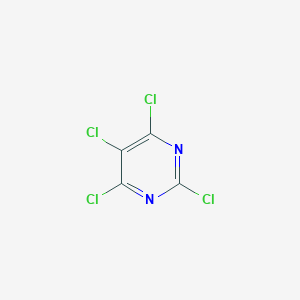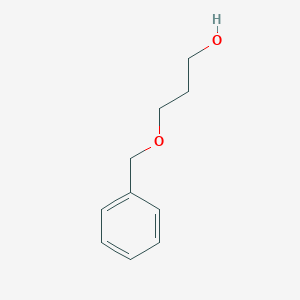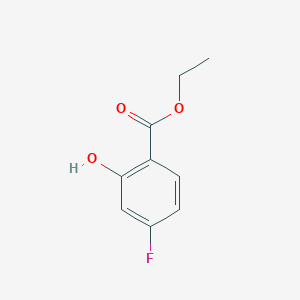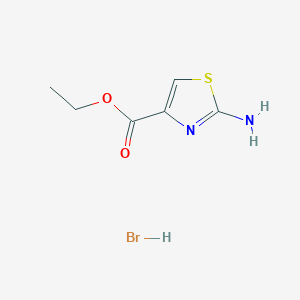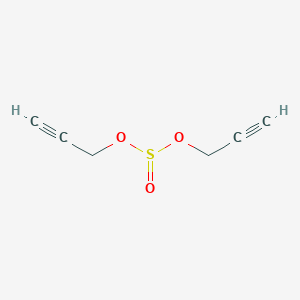
Bis(prop-2-ynyl) sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(prop-2-ynyl) sulfite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a sulfite ester that is synthesized through a specific chemical process. Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of bis(prop-2-ynyl) sulfite is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes that are involved in the inflammatory response. Additionally, it may work by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
Bis(prop-2-ynyl) sulfite has been shown to exhibit unique biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues and organs. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of bis(prop-2-ynyl) sulfite is its relatively simple synthesis method. Additionally, it exhibits unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on bis(prop-2-ynyl) sulfite. One potential application is in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, this compound may have potential applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
Bis(prop-2-ynyl) sulfite is synthesized through the reaction of propargyl alcohol with sulfur dioxide in the presence of a catalyst. The reaction occurs at room temperature and atmospheric pressure and results in the formation of bis(prop-2-ynyl) sulfite. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Bis(prop-2-ynyl) sulfite has been studied extensively for its potential applications in biomedical research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
1899-25-8 |
|---|---|
Produktname |
Bis(prop-2-ynyl) sulfite |
Molekularformel |
C6H6O3S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
bis(prop-2-ynyl) sulfite |
InChI |
InChI=1S/C6H6O3S/c1-3-5-8-10(7)9-6-4-2/h1-2H,5-6H2 |
InChI-Schlüssel |
IBFKUDZISVEAJN-UHFFFAOYSA-N |
SMILES |
C#CCOS(=O)OCC#C |
Kanonische SMILES |
C#CCOS(=O)OCC#C |
Synonyme |
Sulfurous acid bis(2-propynyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



